

# addressing hidden fumonisin B2 in risk assessment

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Fumonisin B2

CAS No.: 116355-84-1

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## Frequently Asked Questions (FAQs)

- **Our lab's HPLC-FLD system for fumonisins frequently suffers from high backpressure and blockages. How can we improve method robustness?**
  - **Issue:** Conventional methods often use potassium phosphate buffers in the mobile phase, which are prone to salt precipitation, especially when mixed with organic solvents like methanol [1].
  - **Solution:** Replace the potassium phosphate buffer with **1.5 mM formic acid** (pH 3.3) as the aqueous mobile phase component. This enhances compatibility with LC systems, prevents precipitate formation, ensures stable operation, and facilitates better pH control in the acidic range essential for fumonisin elution [1].
- **The manual pre-column derivatization of fumonisins with OPA is causing poor reproducibility in our results. What are our options?**
  - **Issue:** The OPA-fumonisin adduct is unstable and prone to degradation, making precise manual control of reaction time, temperature, and mixing difficult [1].
  - **Solution:** Implement an **automated online pre-column derivatization** system. Optimize the aspiration protocol to use a "sandwich injection" (derivatizing agent + sample + derivatizing agent), which has been shown to improve mixing efficiency and yield the highest analytical response for better precision and sensitivity [1].

- **We are getting low and variable recoveries for FB1 and FB2 when analyzing diverse food matrices. Which clean-up strategy is most effective?**
  - **Issue:** The efficiency of solid-phase extraction (SPE) clean-up can vary significantly across different food matrices [1].
  - **Solution:** For optimal recoveries (70–120%) across a wide range of matrices (dried fruits, corn, flour, rice), **immunoaffinity columns (IACs) like FumoniStar** are the most robust [1]. For specific matrices, alternative SPE cartridges can be cost-effective:
    - **Dried figs and raisins:** MultiSep 211 Fum cartridge or C18 cartridge [1].
    - **Wheat flour:** C18 cartridge [1].

## Experimental Protocols & Key Data

### Protocol 1: Optimized HPLC-FLD with Automated Derivatization

This method is adapted from a 2025 study that enhances traditional techniques for better reliability and compatibility [1].

- **Sample Preparation:** Samples are extracted and cleaned up using an appropriate SPE method (see FAQ #3 for guidance).
- **Derivatization:** Automated online pre-column derivatization with OPA/2-mercaptoethanol is performed using the "sandwich injection" protocol [1].
- **HPLC-FLD Conditions:**
  - **Column:** C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
  - **Mobile Phase A:** 1.5 mM Formic acid in water (pH 3.3) [1].
  - **Mobile Phase B:** Methanol [1].
  - **Gradient:** | Time (min) | % A | % B | | :--- | :--- | :--- | | 0 | 50 | 50 | | 10 | 40 | 60 | | 15 | 30 | 70 | | 20 | 50 | 50 |
  - **Flow Rate:** 1.0 mL/min.
  - **Column Temperature:** 32°C [1].
  - **Detection:** FLD (Excitation: 335 nm, Emission: 440 nm) [1].
- **Method Performance (Validation Data):** | Parameter | FB1 | FB2 | | :--- | :--- | :--- | | **LOD** | 0.006 µg/mL | 0.012 µg/mL | | **LOQ** | Not specified | Not specified | | **Retention Time** | < 20 min (baseline separation) | < 20 min (baseline separation) | | **Repeatability (Intraday RSD)** | 0.85% | 0.83% |

### Protocol 2: UHPLC-MS/MS with Immunoaffinity Clean-up

This method is suitable for labs with mass spectrometry capabilities, allowing for the detection of underivatized fumonisins at trace levels [2].

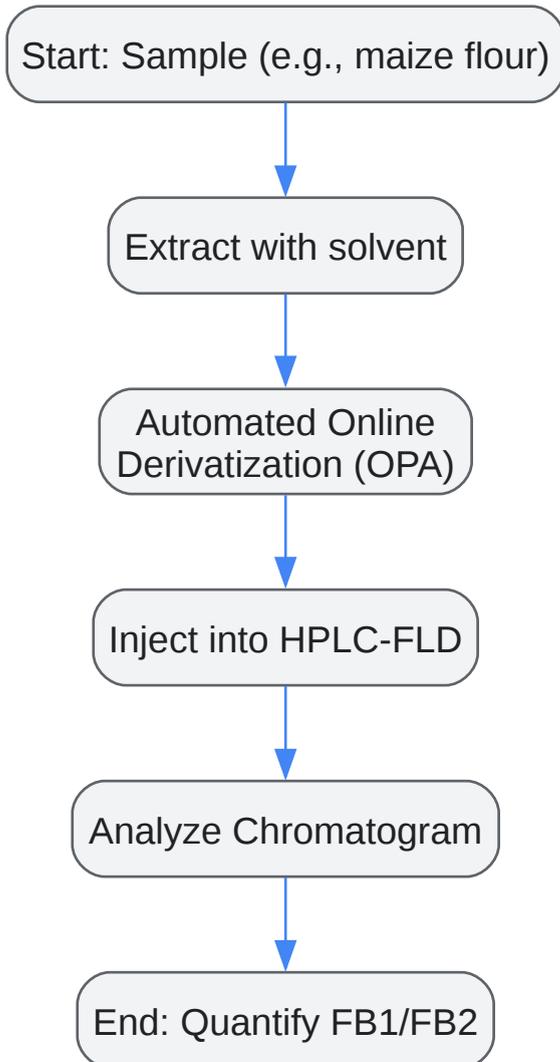
- **Extraction:** Single-step extraction using **2% formic acid in water** [2].
- **Clean-up:** Use a reusable immunoaffinity column (IAC). Pass the extract through the IAC, wash with water, and elute toxins with **methanol/PBS (1:1, v/v)** [2].
- **UHPLC-MS/MS Conditions:**
  - **Column:** Normal phase UHPLC column.
  - **Mobile Phase:** Linear gradient of methanol/water containing **0.1% formic acid** [2].
  - **Detection:** ESI-triple quadrupole MS/MS in MRM mode.
- **Method Performance & Caveats:** | Parameter | Performance | | :--- | :--- | | **LOD** | 2.5 ng/g | | **LOQ** | 5 ng/g | | **Recovery (in solvent)** | 65-70% | | **Recovery (in maize matrix)** | ~30% | | **Repeatability (RSD)** | <10% |
  - Important Note: This method, while excellent in solvent, suffered from strong **matrix suppression effects** in actual maize samples, drastically reducing recovery. This highlights the necessity of matrix-based validation [2].

## Troubleshooting Common Experimental Issues

Issue	Possible Cause	Recommended Solution
Low Recovery	Inefficient clean-up; matrix effects	Switch to immunoaffinity columns (IACs); validate method with matrix-matched standards [1] [2].
Unstable Derivatization	Manual OPA reaction; degradation of adduct	Implement automated online derivatization; use "sandwich" injection protocol [1].
High Backpressure	Phosphate salt precipitation in HPLC	Replace mobile phase with formic acid buffer; flush system thoroughly [1].
Inaccurate Quantification	Matrix effects in LC-MS/MS	Use isotope-labeled internal standards; or standard addition method for quantification [2].

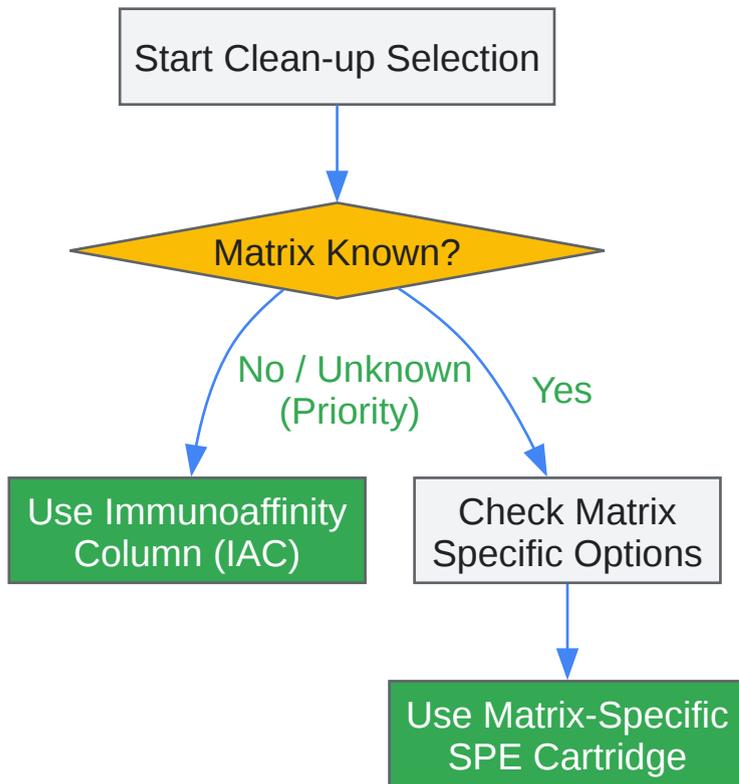
## Workflow Diagrams

Below are diagrams that outline the logical workflow for the two main analytical approaches and the clean-up strategy selection.



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*Diagram Title: HPLC-FLD with Automated Derivatization Workflow*



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Diagram Title: Solid-Phase Extraction Clean-up Strategy Selection

## Emerging Techniques & Additional Context

- **Rapid Screening with NIR Spectroscopy:** For rapid, non-destructive screening of fumonisins in maize, **Near-Infrared (NIR) Spectroscopy combined with machine learning** (like Artificial Neural Networks) shows great promise. This method can predict total fumonisin levels with high correlation coefficients ( $R = 0.99$  in calibration) and is ideal for high-throughput pre-screening in supply chains, though it requires robust model calibration [3].
- **Stability During Processing:** Be aware that fumonisins are not entirely stable during thermal processing. Studies show that baking maize-wheat bread at 160-220°C can reduce **FB1 by 45-66%** and **FB2 by 33-53%**. This is a critical factor to consider in risk assessments for processed foods [4].

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## References

1. Determination of Fumonisin B1 and B2 in Food Matrices [pmc.ncbi.nlm.nih.gov]
2. Optimisation of a One-Step Reusable Immuno-Affinity ... [mdpi.com]
3. New Tool to Fight Maize Contamination [spectroscopyonline.com]
4. Kinetics of Fumonisin B1 and B2, Deoxynivalenol ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [addressing hidden fumonisin B2 in risk assessment]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b528547#addressing-hidden-fumonisin-b2-in-risk-assessment]

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